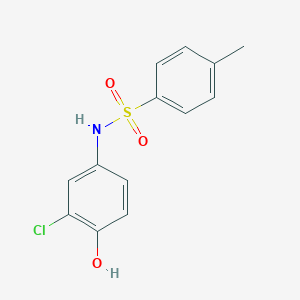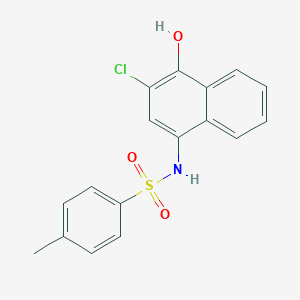![molecular formula C18H18ClNO2S B230337 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine](/img/structure/B230337.png)
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine, also known as CP-122,288, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess both anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine reduces the production of inflammatory mediators and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that it has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. This makes it a potentially useful compound for further research into the development of new anti-inflammatory and analgesic drugs.
However, one of the limitations of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and interactions with other drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research into 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. One potential area of research is the development of new anti-inflammatory and analgesic drugs based on the structure of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine. Another area of research is the investigation of its potential therapeutic applications in other conditions, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand its mechanism of action and potential side effects. This could involve studies to investigate its interactions with other drugs and its effects on different cell types and tissues. Overall, 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine is a promising compound that has the potential to be developed into new therapeutic agents for the treatment of various inflammatory and painful conditions.
Synthesis Methods
The synthesis of 4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine involves the reaction of 5-chloro-2-(phenylsulfanyl)benzoic acid with morpholine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the pure compound.
Scientific Research Applications
4-{[5-Chloro-2-(phenylsulfanyl)phenyl]acetyl}morpholine has been extensively studied for its potential therapeutic applications in various scientific research studies. In particular, it has been investigated for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
properties
Molecular Formula |
C18H18ClNO2S |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-(5-chloro-2-phenylsulfanylphenyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H18ClNO2S/c19-15-6-7-17(23-16-4-2-1-3-5-16)14(12-15)13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
InChI Key |
JDPRRMAZESTLSJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

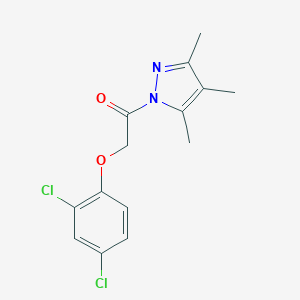
![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)

![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)

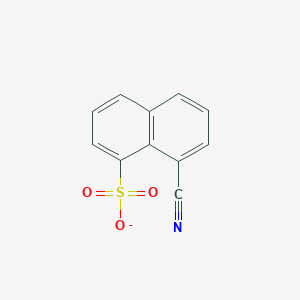
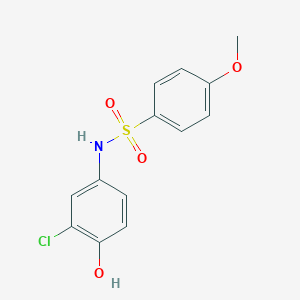

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

